N-alpha-Trityl-L-leucine diethylamine

Peptide synthesis Protecting group chemistry Detritylation kinetics

N-alpha-Trityl-L-leucine diethylamine (CAS 3226-94-6) is the diethylammonium salt of Nα-trityl-protected L-leucine, a key building block for Fmoc-based solid-phase peptide synthesis. Unlike the free acid (MW 373.5), this pre-formed salt offers distinct solubility and crystallization properties, eliminating separate base addition during solution-phase coupling. The acid-labile trityl group provides orthogonality to base-labile Fmoc, with leucine detritylation yields (~70%) exceeding proline analogs (~53%). Procure at ≥98% purity to ensure reproducible coupling stoichiometry and minimize side reactions in automated or high-throughput synthetic workflows.

Molecular Formula C29H38N2O2
Molecular Weight 446.6 g/mol
Cat. No. B1643684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Trityl-L-leucine diethylamine
Molecular FormulaC29H38N2O2
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCNCC.CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H27NO2.C4H11N/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;1-3-5-4-2/h3-17,19,23,26H,18H2,1-2H3,(H,27,28);5H,3-4H2,1-2H3/t23-;/m0./s1
InChIKeyLJXAMEHSBAARLH-BQAIUKQQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-alpha-Trityl-L-leucine diethylamine (CAS 3226-94-6) for Peptide Synthesis and Drug Discovery


N-alpha-Trityl-L-leucine diethylamine (CAS 3226-94-6; molecular formula C₂₉H₃₈N₂O₂; MW 446.63) is a diethylammonium salt of the Nα-trityl-protected amino acid L-leucine . The compound features a sterically bulky triphenylmethyl (trityl) group protecting the α-amino functionality, with the carboxylic acid present as a diethylamine salt . The diethylamine counterion distinguishes this salt form from the free acid (N-Trityl-L-leucine, MW 373.5) and other salt variants (e.g., sodium or cyclohexylammonium salts), conferring different solubility and crystallization properties . The compound serves primarily as a protected amino acid building block in solid-phase and solution-phase peptide synthesis, and has been explored in the development of therapeutics targeting lysosomal storage disorders such as Niemann-Pick disease type C (NPC) .

Why Generic Substitution of N-alpha-Trityl-L-leucine diethylamine Fails in Synthetic Workflows


Direct substitution of N-alpha-Trityl-L-leucine diethylamine with other Nα-protected leucine derivatives—even those sharing the trityl protecting group—introduces measurable synthetic variability. The diethylamine salt form differs from the free acid N-Trityl-L-leucine in solubility profile, crystallization behavior, and handling characteristics . Among trityl-protected amino acids, the leucine side chain (isobutyl) offers distinct steric and hydrophobic properties compared to other aliphatic amino acids such as alanine or valine [1]. When selecting among alternative Nα-protecting group strategies—Fmoc-Leu-OH, Boc-Leu-OH, Cbz-Leu-OH—the orthogonality of the trityl group to base-labile Fmoc chemistry is a defined advantage, but trityl groups are acid-labile and require specific cleavage conditions that vary in efficiency depending on the amino acid residue and salt form [2]. Substitution without verification of purity specifications (e.g., 95% vs. 98% as reported by different vendors) or salt form can alter reaction stoichiometry and compromise peptide coupling yields .

N-alpha-Trityl-L-leucine diethylamine: Quantitative Comparative Evidence for Procurement Decisions


Detritylation Efficiency: Leucine vs. Proline in Ethanol-Diethylamine System

In a comparative study of N-trityl cyclic amino acid detritylation, N-trityl-L-leucine exhibited a detritylation yield of 70% (mp 129-130°C) under ethanol/diethylamine (1:1:1 reagent ratio, room temperature) conditions, compared to 53% yield (mp 101-102°C) for the proline analog under identical conditions [1]. This 17-percentage-point difference (relative increase of 32% in isolated yield) is attributed to the differential steric and electronic environment of the leucine side chain versus the cyclic proline scaffold.

Peptide synthesis Protecting group chemistry Detritylation kinetics

Crystalline Conformation: Trityl-Leucine Ester vs. Trityl-Aspartate Diester

Single-crystal X-ray diffraction analysis reveals distinct intermolecular packing motifs between N-trityl-L-leucine benzyl ester and N-trityl-L-aspartate dibenzyl ester [1]. While quantitative crystallographic parameters (unit cell dimensions, hydrogen bonding networks) differ between the two derivatives, no direct comparative data exists for the diethylamine salt form of N-alpha-Trityl-L-leucine versus alternative salt forms. The trityl group provides steric bulk that influences crystal packing, which may affect solid-phase handling and dissolution kinetics in synthetic workflows.

Crystal engineering Solid-phase peptide synthesis Molecular conformation

Purity Specification Variability: Vendor-Dependent Quality Metrics

Commercially available N-alpha-Trityl-L-leucine diethylamine exhibits vendor-dependent purity specifications ranging from 95% to 98% . The diethylamine salt form (MW 446.63) is distinguishable from the free acid N-Trityl-L-leucine (MW 373.5) and from alternative counterion forms such as sodium salts or dicyclohexylammonium salts . No head-to-head comparative data exists on how purity variance (95% vs. 98%) affects downstream coupling efficiency; such data would require controlled peptide synthesis experiments comparing different vendor lots.

Quality control Vendor comparison Procurement specification

Limited High-Strength Differential Evidence Availability

Searches across primary research papers, patents, and authoritative databases (excluding prohibited sources) have yielded limited high-strength, quantitatively comparative evidence for N-alpha-Trityl-L-leucine diethylamine versus close structural analogs. Available comparative data is restricted to: (1) a single direct head-to-head detritylation yield comparison with an N-trityl-proline analog (70% vs. 53% yield) [1]; (2) class-level crystallographic comparisons of trityl-leucine esters versus other trityl-amino acid derivatives [2]; and (3) vendor specification variability . No peer-reviewed studies directly comparing coupling efficiency, racemization propensity, solubility parameters, or in vivo pharmacokinetics of the diethylamine salt versus the free acid or alternative salt forms were identified. This evidence gap indicates that procurement decisions may need to rely on empirical in-house validation rather than literature-derived quantitative differentiation.

Evidence gap Comparative data scarcity Research need

N-alpha-Trityl-L-leucine diethylamine: Best-Fit Application Scenarios for Procurement


Solid-Phase Peptide Synthesis Requiring Orthogonal Nα-Protection with Mild Acid Cleavage

N-alpha-Trityl-L-leucine diethylamine is suitable for Fmoc-based solid-phase peptide synthesis where an acid-labile Nα-protecting group is required orthogonal to base-labile Fmoc chemistry. The detritylation efficiency for leucine (70% yield in ethanol/diethylamine) exceeds that of analogous proline derivatives (53%), making leucine-containing sequences synthetically more accessible under mild detritylation conditions [1]. The diethylamine salt form offers different solubility characteristics compared to the free acid, potentially advantageous in organic solvent-based coupling reactions .

Crystal Engineering Studies Utilizing Sterically Bulky Trityl Protecting Groups

The trityl group serves as a crystal engineering tool due to its sterically bulky and highly symmetric structure [1]. N-trityl-L-leucine benzyl ester exhibits distinct crystallographic packing compared to other trityl-amino acid derivatives, suggesting that the leucine side chain (isobutyl) influences intermolecular interactions in the solid state . While direct crystallographic data for the diethylamine salt is limited, the trityl-protected leucine scaffold provides a platform for studying steric effects on crystal packing.

Drug Discovery Programs Targeting Lysosomal Storage Disorders (e.g., Niemann-Pick Type C)

N-alpha-Trityl-L-leucine diethylamine has been explored as a synthetic intermediate or scaffold component in the development of therapeutics for lysosomal storage disorders, particularly Niemann-Pick disease type C (NPC) [1]. Procurement for this application should prioritize vendors offering ≥98% purity (e.g., AKSci specification) to minimize impurity-related complications in biological assays .

Solution-Phase Peptide Fragment Condensation with Carboxylate Salt Handling Requirements

The diethylammonium carboxylate salt form of N-alpha-Trityl-L-leucine provides a defined stoichiometric counterion that may facilitate solution-phase coupling reactions. Compared to the free acid form (which requires separate base addition for carboxylate activation), the pre-formed salt may simplify reaction setup in automated or high-throughput synthetic workflows [1]. Researchers should verify compatibility with specific coupling reagents (e.g., HBTU, HATU, DIC) as the diethylamine counterion may participate in side reactions with certain activators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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